Cas no 190381-82-9 ((6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol)
190381-82-9 structure
Product Name:(6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol
N.o CAS:190381-82-9
MF:C21H24O7
MW:388.411067008972
CID:232707
PubChem ID:91885009
Update Time:2025-04-19
(6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol Propriedades químicas e físicas
Nomes e Identificadores
-
- 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol,10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-, (6aS,11aS)-
- Orientanol A
- (-)-Orientanol A
- 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol,10-(2,3-dihydroxy-3-methylbutyl)-9-methoxy-, [6aS-[6aa,10(R*),11aa]]-
- [6aS-[6aalpha,10(R*),11aalpha]]-10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
- (6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)
- CHEBI:196397
- (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzouro[3,2-c]chromene-3,6a-diol
- (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
- AKOS032962585
- 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol, 10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-, (6aS,11aS)-
- 190381-82-9
- FS-8721
- (6aS,11aS)-3,6a-Dihydroxy-9-methoxy-10-prenylpterocarpan
- (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a,11a-triol
- (6aS,11aS)-10-((2S)-2,3-dihydroxy-3-methylbutyl)-9-methoxy-6H-(1)benzofuro(3,2-c)chromene-3,6a,11a-triol
- (6aS,11aS)-10-((2S)-2,3-dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-(1)benzofuro(3,2-c)chromene-3,6a-diol
- (6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol
-
- Inchi: 1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1
- Chave InChI: TWRMBVPWOVPEPJ-HFSMHLIXSA-N
- SMILES: O1C2C(=C(C=CC=2[C@@]2(COC3C=C(C=CC=3[C@H]12)O)O)OC)C[C@@H](C(C)(C)O)O
Propriedades Computadas
- Massa Exacta: 388.15200
- Massa monoisotópica: 388.15220310g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 4
- Complexidade: 569
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 109
- XLogP3: 1.1
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.415±0.06 g/cm3(Predicted)
- Ponto de ebulição: 616.1±55.0 °C(Predicted)
- Ponto de Flash: 326.4±31.5 °C
- Solubilidade: 几乎不溶 (0.031 g/L) (25 ºC),
- PSA: 108.61000
- LogP: 1.78880
- pka: 9.39±0.40(Predicted)
- Pressão de vapor: 0.0±1.9 mmHg at 25°C
(6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
(6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5658-5 mg |
Orientanol A |
190381-82-9 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O54350-5mg |
Orientanol A |
190381-82-9 | 5mg |
¥4800.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5658-5 mg |
Orientanol A |
190381-82-9 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN5658-1 mL * 10 mM (in DMSO) |
Orientanol A |
190381-82-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN5658-5mg |
Orientanol A |
190381-82-9 | 5mg |
¥ 3330 | 2024-07-19 | ||
| A2B Chem LLC | AB11940-5mg |
Orientanol A |
190381-82-9 | 5mg |
$594.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5658-1 ml * 10 mm |
Orientanol A |
190381-82-9 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 |
(6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol Literatura Relacionada
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas isoflavonóides Pterocarpanos
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas isoflavonóides Furanoisoflavonoides Pterocarpanos
- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter
190381-82-9 ((6aS,11aS)-10-[(2S)-2,3-Dihydroxy-3-methylbutyl]-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol) Produtos relacionados
- 74560-05-7(6H-Benzofuro[3,2-c][1]benzopyran-9-ol,6a,11a-dihydro-3-methoxy-, (6aR,11aR)-)
- 61135-91-9(6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol,6a,11a-dihydro-, (6aR,11aR)-)
- 606-91-7(Homopterocarpin)
- 38412-82-7(3,4,4',7-Tetrahydroxyflavan)
- 370102-93-5((-)-Variabilin)
- 32383-76-9(Medicarpin)
- 147059-46-9(Rocaglaol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel